

Crystal Structure Determination of Novel Ethynyl-Phenyl-Pyrazole Compounds

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Compound of Interest

Compound Name: *1-Ethyl-4-(3-ethynyl-phenyl)-1H-pyrazole*

Cat. No.: *B8116499*

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Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers

Executive Summary: The Structural Imperative

In the development of small-molecule kinase inhibitors, the ethynyl-phenyl-pyrazole scaffold has emerged as a privileged pharmacophore. The rigid ethynyl linker acts not merely as a spacer but as a "molecular rod," orienting the phenyl and pyrazole rings to traverse narrow hydrophobic channels within ATP-binding pockets (e.g., VEGFR, Aurora kinases).

However, the linear geometry of the alkyne group introduces unique crystallographic challenges, including rotational disorder and weak intermolecular packing forces. This guide details the end-to-end protocol for determining the single-crystal X-ray structure of these compounds, moving from difficult crystallizations to advanced refinement strategies.

Synthesis & Crystallization: Engineering the Lattice

High-quality diffraction data begins with high-purity synthesis. Impurities as low as 1% can poison crystal growth, particularly for planar aromatic systems prone to stacking faults.

Synthetic Purity for Crystallography

- **Core Synthesis:** The ethynyl moiety is typically installed via Sonogashira cross-coupling of a 4-iodo-1-phenyl-pyrazole precursor with trimethylsilylacetylene, followed by deprotection.
- **Purification Protocol:** Standard flash chromatography is often insufficient. We recommend a final recrystallization from hot ethanol or sublimation (if thermal stability permits) to remove trace palladium catalysts, which can act as nucleation sites for amorphous precipitation.

Crystallization Screening Matrix

Ethynyl-phenyl-pyrazoles are often hydrophobic and planar, leading to rapid precipitation rather than controlled crystal growth.

Method	Solvent System	Mechanism	Suitability
Slow Evaporation	DCM / Ethanol (1:1)	Controlled supersaturation	High. The DCM solubilizes the core; ethanol acts as a weak antisolvent as DCM evaporates.
Vapor Diffusion	THF (inner) / Pentane (outer)	Gradual polarity shift	Medium. Good for highly soluble derivatives.
Liquid Diffusion	DMSO / Water	Interface mixing	Low. Often yields microcrystals unsuitable for SC-XRD.

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Expert Insight: For ethynyl derivatives, avoid solvents that can intercalate strongly into the lattice (like benzene), as they often induce disorder in the ethynyl linker. Acetonitrile is an excellent alternative due to its linear shape, which often packs cooperatively with the alkyne moiety.

Data Collection Strategy

The presence of the ethynyl group (-C≡C-) creates a rod-like electron density that can be difficult to resolve if the crystal quality is poor.

Source Selection

- Copper (Cu K α , $\lambda = 1.54184 \text{ \AA}$): Preferred for these purely organic (light atom) compounds. The higher scattering cross-section of Cu provides better intensity for high-angle reflections, crucial for resolving the C≡C bond length (typically 1.18–1.20 \AA).
- Molybdenum (Mo K α , $\lambda = 0.71073 \text{ \AA}$): Acceptable, but may result in lower resolution for very small crystals (<0.1 mm).

Temperature Control

Data must be collected at 100 K (or lower). The ethynyl group often exhibits high thermal motion (libration) at room temperature, which artificially shortens the apparent bond length and obscures the true geometry.

Structure Solution & Refinement Workflow

This workflow utilizes the OLEX2 GUI wrapping SHELX algorithms, the industry standard for small molecule refinement.

Workflow Diagram



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Figure 1: Step-by-step crystallographic workflow for ethynyl-phenyl-pyrazole structure determination.

Handling the Ethynyl Moiety

The $\text{-C}\equiv\text{C-}$ triple bond is a linear rigid group. In the difference Fourier map, look for:

- **Linearity:** The angle $\text{C-C}\equiv\text{C}$ should be near $178\text{--}180^\circ$. Significant deviation ($<175^\circ$) often indicates disorder or unresolved twinning.
- **Bond Lengths:** Restrain the triple bond to $\sim 1.20 \text{ \AA}$ using the DFIX command if the thermal ellipsoids are elongated.
 - Command: `DFIX 1.20 0.01 C10 C11`

Phenyl-Pyrazole Torsion

The angle between the phenyl and pyrazole rings is critical for biological activity.

- **Coplanar ($<10^\circ$):** Suggests strong conjugation or packing forces (pi-stacking).
- **Twisted ($>30^\circ$):** Often observed when ortho-substituents on the phenyl ring sterically clash with the pyrazole nitrogen. This "twisted" conformation is frequently the bioactive one in kinase inhibitors (e.g., to accommodate the gatekeeper residue).

Structural Analysis: Intermolecular Interactions

Once refined, the packing must be analyzed to understand physical properties (solubility, melting point).

Pi-Stacking (The "Pancake" Bond)

Ethynyl-phenyl-pyrazoles frequently form centrosymmetric dimers or infinite stacks.

- Metric: Measure the centroid-to-centroid distance between pyrazole rings.
 - Strong Interaction: 3.3 – 3.6 Å (indicates charge-transfer character or strong dispersion).
 - Weak/Slipped: > 3.8 Å.[1]
- Significance: Strong pi-stacking correlates with poor aqueous solubility, a common hurdle in drug development for this class.

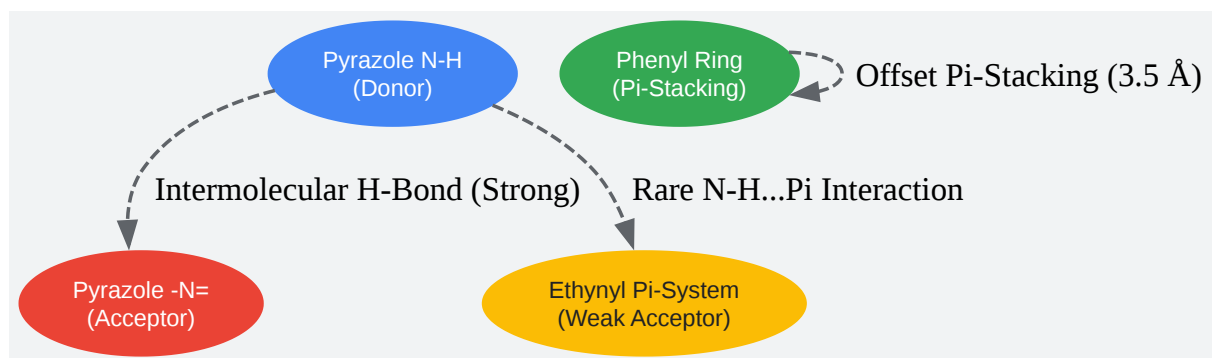
Hydrogen Bonding Networks

The pyrazole N-H is a strong hydrogen bond donor.

- Acceptors: Look for interactions with the ethynyl pi-system (C-H... π) or solvent molecules.
- Graph Set Analysis: Common motifs include

dimers involving the pyrazole N-H and an acceptor (like a carbonyl from a co-crystallized solvent or substituent).

Interaction Map



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Figure 2: Common intermolecular interaction motifs in ethynyl-phenyl-pyrazole crystals.

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